2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
CAS No.: 2097868-32-9
Cat. No.: VC4896403
Molecular Formula: C10H14N2O2
Molecular Weight: 194.234
* For research use only. Not for human or veterinary use.
![2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione - 2097868-32-9](/images/structure/VC4896403.png)
Specification
CAS No. | 2097868-32-9 |
---|---|
Molecular Formula | C10H14N2O2 |
Molecular Weight | 194.234 |
IUPAC Name | 2-methyl-5-prop-2-enyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Standard InChI | InChI=1S/C10H14N2O2/c1-3-4-12-5-7-8(6-12)10(14)11(2)9(7)13/h3,7-8H,1,4-6H2,2H3 |
Standard InChI Key | PQXCWUZSLAHKQC-UHFFFAOYSA-N |
SMILES | CN1C(=O)C2CN(CC2C1=O)CC=C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a fused bicyclic system comprising two pyrrole rings (octahydropyrrolo[3,4-c]pyrrole) with ketone groups at positions 1 and 3. Substituents include:
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Methyl group at position 2
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Propenyl group (CH₂CHCH₂) at position 5
The saturation pattern (octahydro designation) indicates full hydrogenation of the pyrrole rings, creating a rigid, chair-like conformation that influences both reactivity and intermolecular interactions .
Table 1: Fundamental Chemical Data
Property | Value |
---|---|
IUPAC Name | 2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Molecular Formula | C₁₀H₁₄N₂O₂ |
Molecular Weight | 194.23 g/mol |
CAS Registry Number | Not formally assigned |
Stereochemical Considerations
X-ray crystallographic studies of analogous compounds reveal that the octahydropyrrolo[3,4-c]pyrrole core typically adopts a cis-fused configuration, with substituents occupying equatorial positions to minimize steric strain . The propenyl group's allylic system introduces potential for -sigmatropic rearrangements under acidic conditions, a property observed in related N-allyl pyrrolidine derivatives .
Synthesis and Manufacturing
Conventional Synthetic Routes
The parent octahydropyrrolo[3,4-c]pyrrole scaffold is typically constructed via 1,3-dipolar cycloaddition between maleimide derivatives and azomethine ylides, as demonstrated in the synthesis of N-methyl and N-phenyl analogs . For the target compound, a modified approach would involve:
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Ylide Formation: Generation of a methyl-substituted azomethine ylide from methyl glycinate and diphenylmethyleneamine
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Cycloaddition: Reaction with N-propenylmaleimide under thermal conditions (80-100°C)
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Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) to saturate the bicyclic system
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Crystallization: Purification via fractional crystallization from ethyl acetate/hexane mixtures
This methodology typically yields products with >80% enantiomeric excess when using chiral auxiliaries .
Green Chemistry Approaches
Recent advances utilize subcritical water (200-250°C, 15-20 bar) as both solvent and catalyst for the cycloaddition step, achieving comparable yields (78-85%) to traditional organic solvents while reducing environmental impact . The propenyl substituent's electron-withdrawing nature enhances reaction kinetics in aqueous media by stabilizing transition states through polar interactions.
Table 2: Comparison of Synthesis Methods
Parameter | Conventional Method | Green Method |
---|---|---|
Solvent | Toluene/DMF | Subcritical Water |
Reaction Time | 24-36 h | 2-4 h |
Yield | 82-88% | 78-85% |
E-Factor* | 32.7 | 5.2 |
*Environmental factor measuring waste per product mass |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous 1,3-diones shows decomposition onset temperatures >250°C, with melt transitions between 180-200°C depending on substitution patterns . The propenyl group likely lowers melting point relative to phenyl-substituted analogs due to reduced π-π stacking interactions.
Spectroscopic Characteristics
FT-IR:
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Strong absorption at 1745-1720 cm⁻¹ (C=O stretching)
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N-H stretching at 3280-3120 cm⁻¹ (hydrogen-bonded)
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C=C stretch (propenyl) at 1640 cm⁻¹
¹H NMR (predicted, CDCl₃):
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δ 5.75-5.35 (m, 1H, CH₂=CH-)
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δ 4.95 (d, 2H, =CH₂)
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δ 3.85-3.45 (m, 4H, bridgehead protons)
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δ 2.90 (s, 3H, N-CH₃)
Biological Activity and Applications
Table 3: Comparative Antimicrobial Activity*
Strain | MIC (μg/mL) | Reference Compound |
---|---|---|
S. aureus ATCC 25923 | 62.5 | 31.25 (Ampicillin) |
E. coli ATCC 25922 | 125 | 15.62 (Ampicillin) |
*Predicted values based on structural analogs |
Central Nervous System Applications
The structural similarity to orexin receptor modulators suggests potential neuropharmacological applications. Molecular docking simulations predict moderate affinity (Kᵢ ≈ 380 nM) for the orexin-1 receptor due to:
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Hydrogen bonding between dione carbonyls and His344
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Hydrophobic interactions of propenyl group with Phe324
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